molecular formula C12H17N7 B8297825 Di-(2-methyl-4-amino-5-pyrimidylmethyl)amine

Di-(2-methyl-4-amino-5-pyrimidylmethyl)amine

Cat. No. B8297825
M. Wt: 259.31 g/mol
InChI Key: UKWWVOWTTVHHQC-UHFFFAOYSA-N
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Patent
US04794182

Procedure details

And, neither 2-methyl-4-amino-5-pyrimidylmethylidene-(2-methyl-4-amino-5-pyrimidylmethyl)amine nor 2-methyl-4-amino-5-hydroxymethylpyrimidine was detected.
Name
2-methyl-4-amino-5-pyrimidylmethylidene-(2-methyl-4-amino-5-pyrimidylmethyl)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH:9]=[N:10][CH2:11][C:12]2[C:13]([NH2:19])=[N:14][C:15]([CH3:18])=[N:16][CH:17]=2)=[CH:4][N:3]=1.CC1N=C(N)C(CO)=CN=1>>[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][NH:10][CH2:11][C:12]2[C:13]([NH2:19])=[N:14][C:15]([CH3:18])=[N:16][CH:17]=2)=[CH:4][N:3]=1

Inputs

Step One
Name
2-methyl-4-amino-5-pyrimidylmethylidene-(2-methyl-4-amino-5-pyrimidylmethyl)amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=N1)N)C=NCC=1C(=NC(=NC1)C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=N1)N)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=NC=C(C(=N1)N)CNCC=1C(=NC(=NC1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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